molecular formula C15H13NO2 B11969256 9-ethyl-2-nitro-9H-fluorene

9-ethyl-2-nitro-9H-fluorene

Cat. No.: B11969256
M. Wt: 239.27 g/mol
InChI Key: LITYKTYFNCYGTC-UHFFFAOYSA-N
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Description

9-ethyl-2-nitro-9H-fluorene: is an organic compound with the molecular formula C15H13NO2 and a molecular weight of 239.276 g/mol It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and contains both an ethyl group and a nitro group attached to the fluorene core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-ethyl-2-nitro-9H-fluorene typically involves the nitration of 9-ethylfluorene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid side reactions .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, concentration, and reaction time, to achieve high yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 9-ethyl-2-nitro-9H-fluorene is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis .

Biology and Medicine: These compounds may exhibit antimicrobial, anticancer, or anti-inflammatory properties .

Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications in materials science .

Mechanism of Action

The mechanism of action of 9-ethyl-2-nitro-9H-fluorene depends on its specific application. In chemical reactions, the nitro group can act as an electron-withdrawing group, influencing the reactivity of the fluorene core. In biological systems, the compound may interact with cellular targets through its nitro and ethyl groups, potentially affecting enzyme activity or cellular signaling pathways .

Comparison with Similar Compounds

    2-nitrofluorene: Similar structure but lacks the ethyl group.

    9-ethylfluorene: Lacks the nitro group.

    9-nitrofluorene: Lacks the ethyl group.

Uniqueness: 9-ethyl-2-nitro-9H-fluorene is unique due to the presence of both the ethyl and nitro groups, which confer distinct chemical and physical properties.

Biological Activity

9-Ethyl-2-nitro-9H-fluorene is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and toxicology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

This compound has the following chemical characteristics:

PropertyValue
Molecular Formula C15H15NO2
Molecular Weight 241.29 g/mol
CAS Number 66009-04-9
IUPAC Name This compound

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to undergo metabolic activation, leading to the formation of reactive intermediates. These intermediates can interact with cellular macromolecules, potentially resulting in various biological effects.

  • Anticancer Activity :
    • Some studies suggest that nitroaromatic compounds like this compound may exhibit anticancer properties by inducing apoptosis in cancer cells. The mechanism often involves the generation of reactive oxygen species (ROS) that lead to oxidative stress and subsequent cell death .
  • Antimicrobial Properties :
    • Research indicates that derivatives of nitrofluorene compounds may possess antimicrobial activity against various pathogens. The exact mechanism is still under investigation but may involve disruption of microbial cell membranes or interference with metabolic pathways .
  • Immunotoxicity :
    • The compound has been evaluated for immunotoxic effects using assays such as the Local Lymph Node Assay (LLNA). Results indicated that exposure to certain nitroaromatic compounds can lead to increased lymphocyte proliferation, suggesting a potential for sensitization and allergic responses in some cases .

Case Studies

Several studies have documented the biological effects of this compound and similar compounds:

  • Study on Anticancer Effects :
    • In a study published in Molecules, researchers investigated the cytotoxic effects of various nitrofluorene derivatives on human cancer cell lines. The results demonstrated that this compound exhibited significant cytotoxicity, with IC50 values indicating potent activity against specific cancer types .
  • Evaluation of Antimicrobial Activity :
    • Another study assessed the antimicrobial properties of nitroaromatic compounds, including this compound. The findings revealed effective inhibition against Gram-positive and Gram-negative bacteria, supporting its potential use as an antimicrobial agent.
  • Immunotoxicological Assessment :
    • Research conducted by the National Toxicology Program evaluated the immunotoxic potential of various nitro compounds through LLNA testing. The study found that this compound could elicit a significant immune response, indicating its potential sensitization properties .

Properties

Molecular Formula

C15H13NO2

Molecular Weight

239.27 g/mol

IUPAC Name

9-ethyl-2-nitro-9H-fluorene

InChI

InChI=1S/C15H13NO2/c1-2-11-12-5-3-4-6-13(12)14-8-7-10(16(17)18)9-15(11)14/h3-9,11H,2H2,1H3

InChI Key

LITYKTYFNCYGTC-UHFFFAOYSA-N

Canonical SMILES

CCC1C2=CC=CC=C2C3=C1C=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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